Ethyl 5,6-dichloro-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-dichloro-2-methylnicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 5 and 6 positions, a methyl group at the 2 position, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dichloro-2-methylnicotinate typically involves the chlorination of 2-methylnicotinic acid followed by esterification. One common method includes the reaction of 2-methylnicotinic acid with thionyl chloride to introduce the chlorine atoms at the 5 and 6 positions. The resulting 5,6-dichloro-2-methylnicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and esterification steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dichloro-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with potential biological activity.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Ethyl 5,6-dichloro-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6-dichloro-2-methylnicotinate
- Methyl 4,6-dichloro-2-methylnicotinate
- 4,6-Dichloro-2-methylnicotinaldehyde
- 4,6-Dichloro-2-methylnicotinonitrile
Uniqueness
Ethyl 5,6-dichloro-2-methylnicotinate is unique due to the specific positioning of the chlorine atoms and the ethyl ester group. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For instance, the 5,6-dichloro substitution pattern may confer different biological activities and chemical stability compared to the 4,6-dichloro derivatives .
Properties
CAS No. |
919354-65-7 |
---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
ethyl 5,6-dichloro-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)8(11)12-5(6)2/h4H,3H2,1-2H3 |
InChI Key |
KMIKFCATUXBTKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.